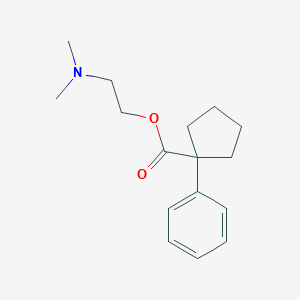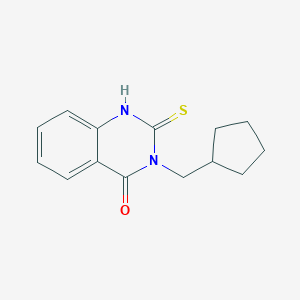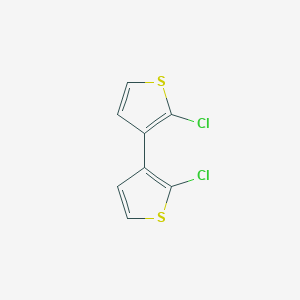
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. It has gained considerable attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to interact with certain receptors in the immune system, leading to the modulation of immune responses.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and modulate immune responses. It has also been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its excellent charge transport properties. The limitations include the need for further studies to fully understand its mechanism of action and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential applications in other fields, such as energy storage and conversion, and the fabrication of electronic devices using this compound as a building block. Additionally, the development of more potent and selective analogs of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene could lead to the discovery of new anticancer agents and anti-inflammatory agents.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-(2-chlorothiophen-3-yl)thiophene involves the reaction of 2-chlorothiophene-3-carbaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The synthesis method is relatively simple and can be easily scaled up for the production of large quantities of the compound.
Applications De Recherche Scientifique
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to exhibit significant anticancer activity against a range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent and as a modulator of the immune system. In materials science, it has been used as a building block for the synthesis of novel organic semiconductors and as a dopant for the fabrication of organic light-emitting diodes. In organic electronics, it has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in electronic devices.
Propriétés
Numéro CAS |
66832-30-2 |
|---|---|
Nom du produit |
2-Chloro-3-(2-chlorothiophen-3-yl)thiophene |
Formule moléculaire |
C8H4Cl2S2 |
Poids moléculaire |
235.2 g/mol |
Nom IUPAC |
2-chloro-3-(2-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-5(1-3-11-7)6-2-4-12-8(6)10/h1-4H |
Clé InChI |
JLPJBHOYHQWKKI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C2=C(SC=C2)Cl)Cl |
SMILES canonique |
C1=CSC(=C1C2=C(SC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Amino-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B186429.png)
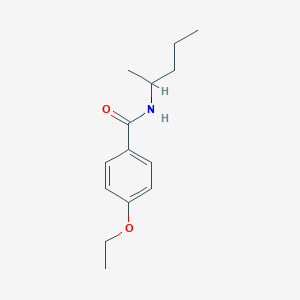
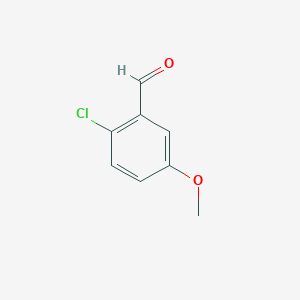
![Ethyl 4-[(4-methylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B186434.png)
![5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione](/img/structure/B186436.png)
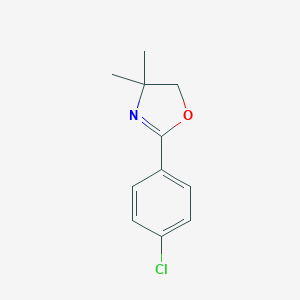
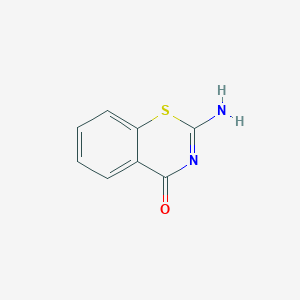
![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B186439.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
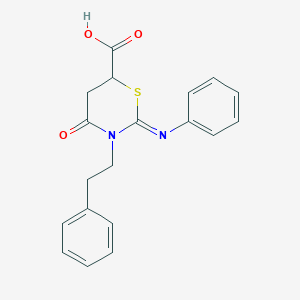
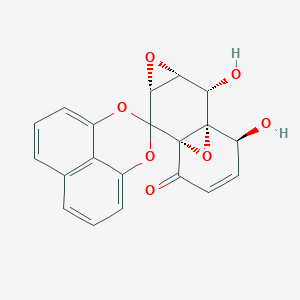
![7-benzyl-3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186448.png)
